2-(4-Ethyl-7-methylquinolin-2-yl)guanidine
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Overview
Description
2-(4-Ethyl-7-methylquinolin-2-yl)guanidine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the guanidine group in this compound adds to its versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine typically involves the reaction of 4-ethyl-7-methylquinoline with a guanidine precursor. One common method is the reaction of 4-ethyl-7-methylquinoline with N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis approach provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Industrial Production Methods: Industrial production methods for guanidines often involve the use of transition metal catalysis. Recent developments in synthetic preparation methods for guanidines via transition metal catalysis have been summarized, including catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The guanidine functionality is known for its ability to form hydrogen bonds, which makes it a versatile functional group in chemical reactions .
Common Reagents and Conditions: Common reagents used in the reactions of guanidines include thioureas, carbodiimides, and transition metal catalysts. For example, the addition of amines to carbodiimides is a traditional method for the synthesis of guanidines . Other reagents such as S-methylisothioureas and pyrazole-1-carboximidamide derivatives are also commonly employed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with N-chlorophthalimide, isocyanides, and amines can yield N-phthaloylguanidines .
Scientific Research Applications
2-(4-Ethyl-7-methylquinolin-2-yl)guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst due to its ability to form hydrogen bonds and its high basicity . In biology and medicine, guanidine derivatives have been studied for their potential as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . Additionally, quinoline derivatives, including this compound, have shown promise in the development of new drugs due to their diverse biological activities .
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine involves its ability to form hydrogen bonds and its high basicity. The guanidine group is protonated at physiological pH, forming the guanidinium cation, which can interact with aromatic systems in biological environments such as amino acids and nucleic acid bases . This interaction can lead to various biological effects, including DNA binding and enzyme inhibition.
Comparison with Similar Compounds
2-(4-Ethyl-7-methylquinolin-2-yl)guanidine can be compared with other quinoline derivatives and guanidine compounds. Similar compounds include quinolinyl-pyrazoles, which have been studied for their pharmacological activities . Quinoline derivatives such as 4-hydroxy-2-quinolones and their heteroannulated derivatives have also been extensively studied for their biological activities
Properties
Molecular Formula |
C13H16N4 |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(4-ethyl-7-methylquinolin-2-yl)guanidine |
InChI |
InChI=1S/C13H16N4/c1-3-9-7-12(17-13(14)15)16-11-6-8(2)4-5-10(9)11/h4-7H,3H2,1-2H3,(H4,14,15,16,17) |
InChI Key |
HYJWTJKOZABUQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC2=C1C=CC(=C2)C)N=C(N)N |
Origin of Product |
United States |
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